molecular formula C11H16N4O4S B12463582 2-[(Z)-({2-[(dimethylsulfamoyl)amino]acetamido}imino)methyl]phenol

2-[(Z)-({2-[(dimethylsulfamoyl)amino]acetamido}imino)methyl]phenol

Cat. No.: B12463582
M. Wt: 300.34 g/mol
InChI Key: HTGWROHHWMVNMM-UHFFFAOYSA-N
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Description

2-[(Z)-({2-[(dimethylsulfamoyl)amino]acetamido}imino)methyl]phenol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a phenol group, which is known for its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-({2-[(dimethylsulfamoyl)amino]acetamido}imino)methyl]phenol typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-aminophenol with a dimethylsulfamoyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-({2-[(dimethylsulfamoyl)amino]acetamido}imino)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Amines and related compounds.

    Substitution: Halogenated phenols and other substituted derivatives.

Scientific Research Applications

2-[(Z)-({2-[(dimethylsulfamoyl)amino]acetamido}imino)methyl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(Z)-({2-[(dimethylsulfamoyl)amino]acetamido}imino)methyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s structure allows it to interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(dimethylsulfamoyl)amino]phenol
  • 2-[(acetamido)imino]phenol
  • 2-[(dimethylsulfamoyl)amino]acetamido]phenol

Uniqueness

2-[(Z)-({2-[(dimethylsulfamoyl)amino]acetamido}imino)methyl]phenol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H16N4O4S

Molecular Weight

300.34 g/mol

IUPAC Name

2-(dimethylsulfamoylamino)-N-[(2-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C11H16N4O4S/c1-15(2)20(18,19)13-8-11(17)14-12-7-9-5-3-4-6-10(9)16/h3-7,13,16H,8H2,1-2H3,(H,14,17)

InChI Key

HTGWROHHWMVNMM-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)NCC(=O)NN=CC1=CC=CC=C1O

Origin of Product

United States

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